N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide
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Overview
Description
N-(2-Chloro-1-(toluene-4-sulfonyl)-vinyl)-benzamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a chlorinated vinyl group, a toluene-4-sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-1-(toluene-4-sulfonyl)-vinyl)-benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the chlorination of a vinyl group followed by the introduction of a toluene-4-sulfonyl group. The final step involves the formation of the benzamide moiety through an amide bond formation reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloro-1-(toluene-4-sulfonyl)-vinyl)-benzamide may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential to achieve consistent product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-1-(toluene-4-sulfonyl)-vinyl)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorinated vinyl group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-(2-Chloro-1-(toluene-4-sulfonyl)-vinyl)-benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Chloro-1-(toluene-4-sulfonyl)-vinyl)-benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-1-(toluene-4-sulfonyl)-methyl)-benzamide
- N-(2-Chloro-1-(toluene-4-sulfonyl)-ethyl)-benzamide
- N-(2-Chloro-1-(toluene-4-sulfonyl)-propyl)-benzamide
Uniqueness
N-(2-Chloro-1-(toluene-4-sulfonyl)-vinyl)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
136800-80-1 |
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Molecular Formula |
C16H14ClNO3S |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide |
InChI |
InChI=1S/C16H14ClNO3S/c1-12-7-9-14(10-8-12)22(20,21)15(11-17)18-16(19)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)/b15-11+ |
InChI Key |
HEHYAHMUZJUXCA-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/Cl)/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CCl)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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